molecular formula C12H18N2O2 B262473 N,N,2,3,5,6-hexamethyl-4-nitroaniline

N,N,2,3,5,6-hexamethyl-4-nitroaniline

Cat. No.: B262473
M. Wt: 222.28 g/mol
InChI Key: WOEGUVOHYSUEME-UHFFFAOYSA-N
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Description

N,N,2,3,5,6-Hexamethyl-4-nitroaniline (referred to as TM-ADMA in ) is a nitroaniline derivative featuring a benzene ring substituted with a nitro group (-NO₂) at the para position and six methyl groups: two on the amine (N,N-dimethyl) and four at the 2,3,5,6-positions of the aromatic ring. This sterically crowded structure hinders rotation of the dimethylamino and aromatic moieties, forcing them into twisted conformations out of the phenyl plane . Such steric effects influence electronic properties, reactivity, and applications in materials science and sensing.

Properties

IUPAC Name

N,N,2,3,5,6-hexamethyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-7-9(3)12(14(15)16)10(4)8(2)11(7)13(5)6/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEGUVOHYSUEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N(C)C)C)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100316-95-8
Record name N,N,2,3,5,6-Hexamethyl-4-nitroaniline
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

N,N-Dimethyl-4-nitroaniline (Compound A)
  • Dipole Moment: Theoretical studies indicate a higher dipole moment compared to the hexamethyl derivative due to unhindered conjugation between the dimethylamino lone pair and the nitro group’s π-system .
  • Applications: Used as a reference in nonlinear optical (NLO) studies () and redox mediation ().
N,N,2,3,5,6-Hexamethyl-4-nitroaniline (Compound B)
  • Structure : Additional methyl groups at the 2,3,5,6-positions create steric hindrance, reducing conjugation and lowering the dipole moment (0.8–5.4× lower than para-nitroaniline derivatives) .
  • Spectroscopic Properties : Twisted geometry alters fluorescence and absorption spectra, as seen in hindered anthryl derivatives ().

Table 1: Dipole Moment and Substituent Effects

Compound Substituents Dipole Moment (Relative) Key Feature
N,N-Dimethyl-4-nitroaniline N,N-dimethyl, no ring Me High Unhindered conjugation
Hexamethyl derivative N,N,2,3,5,6-hexamethyl Low Steric hindrance reduces conjugation
4-Chloro-N-ethyl-2-nitroaniline Cl, Et substituents Moderate Electron-withdrawing Cl alters reactivity

Chemical Reactivity and Stability

2,3,5,6-Tetrachloro-N-nitroaniline
  • Structure : Chlorine substituents at 2,3,5,6-positions and a nitro group.
  • Reactivity : Electron-withdrawing Cl groups increase electrophilicity, making it reactive in alkylation and elimination reactions ().
  • Stability : Decomposes at 164–165°C, contrasting with the hexamethyl derivative’s likely higher thermal stability due to methyl groups .
Self-Immolative Systems
  • Nitroaniline Derivatives : Substituent positions influence degradation rates. For example, compound 24 () balances stability and reactivity, whereas hexamethyl groups might slow degradation due to steric protection of the nitro group.

Optical and Nonlinear Optical (NLO) Properties

  • Para-Nitroaniline (pNA) : A standard NLO material with µ = 6.1×10⁻¹⁸ esu. Hexamethyl derivatives exhibit 0.06–0.37× lower µ values due to reduced charge transfer from hindered conjugation .
  • N-(4-Nitrophenyl)-(L)-prolinol (NPP): Chiral nitroaniline derivative with optimized crystal packing for second-harmonic generation (SHG). Hexamethyl derivatives lack such chirality but may exhibit unique packing due to steric effects .

Table 2: NLO Properties Comparison

Compound Hyperpolarizability (µ) Key Structural Feature
p-Nitroaniline (pNA) 6.1×10⁻¹⁸ esu Linear conjugation
Hexamethyl derivative 0.06–0.37× pNA Steric hindrance reduces conjugation
NPP 10× MAP (a dinitroaniline) Chiral, hydrogen-bonded crystal

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